

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of Friedelinol

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Compound of Interest		
Compound Name:	Friedelinol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of **friedelinol**, a pentacyclic triterpenoid of significant interest in pharmaceutical research. The information presented herein is intended to support drug development efforts by providing essential data and standardized experimental protocols.

Physicochemical Properties of Friedelinol

Friedelinol, also known as 3β -**friedelinol** or epi-**friedelinol**, is a naturally occurring triterpenoid found in various plant species.[1][2] Its rigid pentacyclic structure contributes to its distinct physicochemical characteristics. A summary of these properties is presented in Table 1.



Property	Value	Source
Molecular Formula	C30H52O	
Molecular Weight	428.7 g/mol	[3]
IUPAC Name	4,4a,6a,6b,8a,11,11,14a- octamethyl- 1,2,3,4,5,6,6a,7,8,9,10,12,12a, 13,14,14b- hexadecahydropicen-3-ol	[3]
CAS Number	5085-72-3	[3]
Appearance	Colorless crystals	
Melting Point	280-282 °C	[4]
Infrared (IR) Spectrum	ν _{max} 3500 cm ⁻¹ (hydroxyl group)	[4]
Mass Spectrum	Molecular ion peak at m/z 428	[4]

Solubility Profile of Friedelinol

The solubility of a compound is a critical factor in its potential for pharmaceutical development. **Friedelinol**, being a largely nonpolar molecule, exhibits poor aqueous solubility. Its solubility in various organic solvents is summarized in Table 2.

Solvent	Solubility	Source
Chloroform	Soluble	[4][5]
Dimethyl Sulfoxide (DMSO)	Soluble	[6]
Ethanol	Sparingly soluble	[7]
Water	Insoluble	[4][7]

Experimental Protocols

Foundational & Exploratory





The following sections detail the methodologies for the isolation, characterization, and solubility determination of **friedelinol**.

Friedelinol is typically isolated from plant materials. A general workflow for its extraction and purification is described below.

Protocol:

- Sample Preparation: The plant material (e.g., leaves, bark) is air-dried and ground into a fine powder.
- Extraction: The powdered material is subjected to solvent extraction, often using a nonpolar solvent like n-hexane, followed by a more polar solvent such as methanol or ethanol, to isolate a range of compounds.
- Fractionation: The crude extract is then fractionated using column chromatography. The column is typically packed with silica gel and eluted with a gradient of solvents, starting with nonpolar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).
- Isolation and Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors (Rf values) to a **friedelinol** standard are combined. Repeated column chromatography or preparative TLC may be necessary to achieve high purity.
- Crystallization: The purified friedelinol is crystallized from a suitable solvent system (e.g., chloroform-methanol) to obtain colorless crystals.

The structure of isolated **friedelinol** is confirmed using various spectroscopic techniques.

- Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify functional groups. For
 friedelinol, a characteristic broad absorption band around 3500 cm⁻¹ indicates the presence
 of a hydroxyl (-OH) group.[4]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Friedelinol typically shows a molecular ion peak [M]⁺ at m/z 428.[4]



 Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed carbon-hydrogen framework. The chemical shifts and coupling constants provide information about the connectivity of atoms and the stereochemistry of the molecule.[8][9][10]

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[11]

Protocol:

- Sample Preparation: An excess amount of purified friedelinol is added to a known volume of the solvent of interest in a sealed vial.
- Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of **friedelinol** is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Visualizations

Friedelinol belongs to the friedelane class of triterpenoids. The biosynthesis of the friedelane skeleton originates from the cyclization of 2,3-oxidosqualene.[12]



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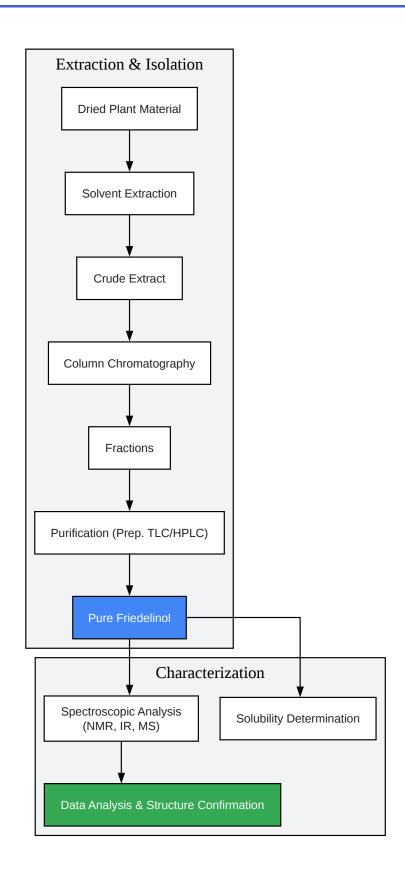




Caption: Simplified biosynthesis of friedelinol.

The following diagram illustrates the general workflow for the isolation and characterization of **friedelinol** from a natural source.





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Caption: Workflow for friedelinol isolation.



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